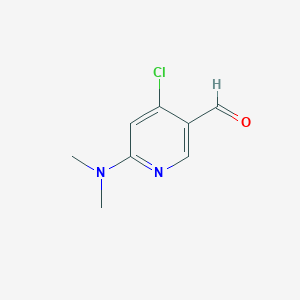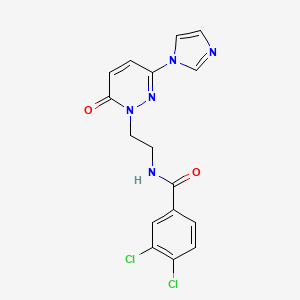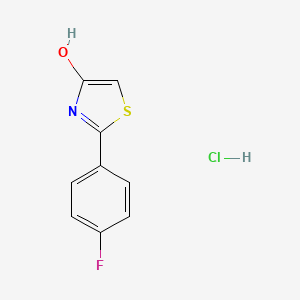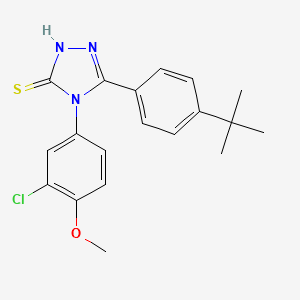![molecular formula C13H12N2O3S B2551776 {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926234-69-7](/img/structure/B2551776.png)
{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid, also known as MTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of thiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Scientific Research Applications
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiazolyl compounds, revealing their potential as antihypertensive α-blocking agents with low toxicity. These compounds were synthesized using a series of reactions starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, demonstrating a versatile approach to accessing a variety of thiazolyl derivatives (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Heterocyclic γ-Amino Acids
Research into 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) explores their role as constrained heterocyclic γ-amino acids, valuable for mimicking secondary protein structures. A short and versatile chemical route to these ATCs was developed, highlighting their potential in the design of peptides and proteins (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Antimicrobial and Antifungal Activity
Thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives demonstrated weak to moderate activity against Gram-negative bacteria and fungi, offering insights into the design of new antimicrobial agents (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Germination Inhibitory Constituents
Investigations into germination inhibitory constituents from Erigeron annuus identified several compounds, including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, which showed inhibitory effects on lettuce seed germination. These findings contribute to the understanding of natural products' role in plant biology and agriculture (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).
Antitumor and Antifilarial Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives have been prepared and evaluated for their antitumor and antifilarial properties. One compound in particular showed significant in vivo activity against Acanthocheilonema viteae, suggesting potential therapeutic applications (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Mechanism of Action
Target of Action
The primary targets of the compound “{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid” are currently unknown. This compound belongs to the class of thiazoles , which are known to have diverse biological activities.
Mode of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with various biological targets . .
Biochemical Pathways
Thiazoles are known to have diverse biological activities and can affect multiple pathways . .
Result of Action
While thiazoles are known to have diverse biological activities
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-2-4-9(5-3-8)12(18)15-13-14-10(7-19-13)6-11(16)17/h2-5,7H,6H2,1H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUPHMVSRADUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)


![Diethyl 5-[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2551703.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2551704.png)
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile](/img/structure/B2551705.png)
![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2551706.png)
![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)
![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)

![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B2551714.png)
